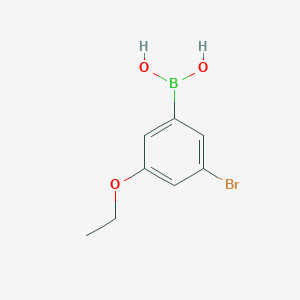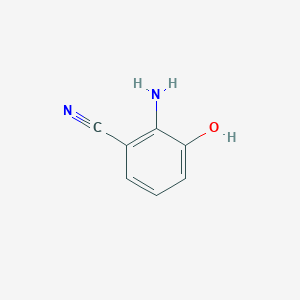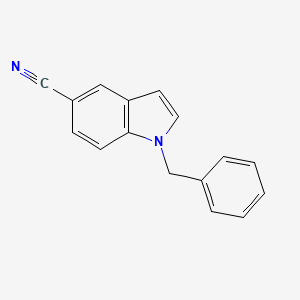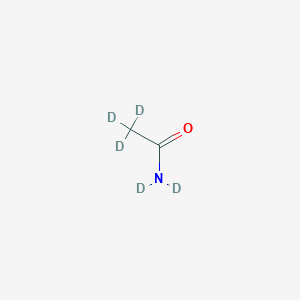
(3-Bromo-5-ethoxyphenyl)boronic acid
Vue d'ensemble
Description
(3-Bromo-5-ethoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is also bonded to a boronic acid group. Boronic acids are known for their trivalent boron atom, which is typically bonded to two hydroxyl groups and one alkyl or aryl substituent. These compounds are of significant interest in organic chemistry due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves metalation reactions, where a metal (such as lithium or magnesium) is introduced to an organic molecule to form an organometallic intermediate, which can then react with a boron source to yield the boronic acid. For example, the synthesis of (3-fluoro-5-methylphenyl)boronic acid, a compound structurally related to (3-Bromo-5-ethoxyphenyl)boronic acid, has been achieved using an organic lithium reagent followed by an oxidation reaction . Although the exact synthesis of (3-Bromo-5-ethoxyphenyl)boronic acid is not detailed in the provided papers, similar methodologies could be applied, potentially involving halogen-metal exchange reactions followed by borylation .
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the boron atom's coordination with two hydroxyl groups and an organic substituent. The structure of (3-Bromo-5-ethoxyphenyl)boronic acid would include a bromine atom at the 3-position and an ethoxy group at the 5-position of the phenyl ring. X-ray crystallography studies of related boronic acid compounds have provided insights into the coordination environment of the boron atom and the influence of different substituents on the boron's coordination10.
Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis, particularly in Suzuki cross-coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrenyl compounds. The presence of the bromine and ethoxy groups in (3-Bromo-5-ethoxyphenyl)boronic acid could influence its reactivity and selectivity in such reactions. For instance, the halodeboronation of aryl boronic acids has been studied, demonstrating the transformation of aryl boronic acids into aryl halides under certain conditions . Additionally, the regioselectivity of reactions involving boronic acids can be influenced by the substituents on the boronic acid, as seen in the highly regioselective hydroxyalkylations of boron furanolates .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromo-5-ethoxyphenyl)boronic acid can be inferred from studies on similar boronic acids. For example, experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), have been employed to study the properties of 3-bromophenylboronic acid. These studies provide information on the vibrational modes, chemical shifts, electronic structure, and molecular electrostatic potential of the compound. Such analyses are crucial for understanding the reactivity and interaction of boronic acids with other molecules .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques and Applications: Boronic acids, including derivatives like (3-Bromo-5-ethoxyphenyl)boronic acid, are pivotal in synthesizing biologically active compounds and pharmaceutical agents. They are extensively used in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and more (Das et al., 2003).
- Structural and Computational Analysis: Extensive experimental and computational studies, including FT-IR, FT-Raman, NMR, and UV–Vis techniques, have been conducted on boronic acid derivatives like 3-bromophenylboronic acid to understand their structural properties (Karabacak et al., 2014).
Photophysical Properties
- Photophysical Analysis: Research into the photophysical properties of aryl boronic acid derivatives, such as 3-Methoxyphenyl boronic acid, has revealed insights into their behavior in various solvents, indicating potential applications in fields like material sciences (Muddapur et al., 2016).
Food Industry Applications
- Reduction of Fructose in Food Matrices: Boronic acids are used to specifically reduce fructose in food matrices, such as fruit juices. The ability of boronic acids to form esters with diols has been utilized for this purpose, demonstrating their potential in food technology (Pietsch & Richter, 2016).
Chemical Properties and Reactions
- Formation of Tetraarylpentaborates: Research involving (4-methoxyphenyl)boronic acid, a similar compound, has led to the formation of new tetraarylpentaborates, which are of interest in inorganic chemistry (Nishihara et al., 2002).
- High Affinity Diol Recognition: Certain boronic acids demonstrate high affinity for diol recognition, a key property in molecular recognition and potentially in medical applications (Mulla et al., 2004).
Advanced Applications in Sensing and Molecular Recognition
- Selective Fluorescent Chemosensors: Boronic acids, including derivatives, have been used in developing selective fluorescent chemosensors for probing carbohydrates and bioactive substances, showing their importance in biological and chemical sensing (Huang et al., 2012).
Safety And Hazards
Orientations Futures
Boronic acids, including “(3-Bromo-5-ethoxyphenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research could focus on extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The development of novel chemistries using boron to fuel emergent sciences is also a promising direction .
Propriétés
IUPAC Name |
(3-bromo-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUBWEOZVDXVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584637 | |
| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-ethoxyphenyl)boronic acid | |
CAS RN |
849062-02-8 | |
| Record name | B-(3-Bromo-5-ethoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















